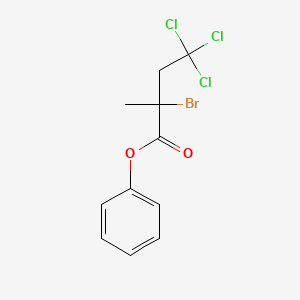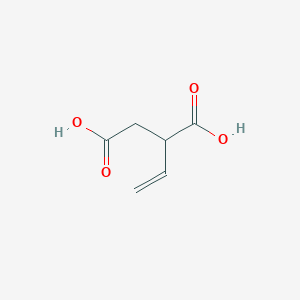![molecular formula C13H14O B14321898 Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- CAS No. 109276-10-0](/img/structure/B14321898.png)
Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- is a bicyclic compound that features a norbornene structure with a phenyl group attached to the second carbon and a hydroxyl group on the fifth carbon. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. One common method is the reaction of cyclopentadiene with phenylacetylene under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to enhance the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated bicyclic alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of bicyclo[2.2.1]hept-5-en-2-one, 2-phenyl-.
Reduction: Formation of bicyclo[2.2.1]heptan-2-ol, 2-phenyl-.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, such as binding to enzymes or receptors, which can modulate biological processes. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ol: Lacks the phenyl group, resulting in different reactivity and applications.
Bicyclo[2.2.1]hept-5-en-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.
Bicyclo[2.2.1]heptan-2-ol: Saturated version of the compound, with different reactivity and stability.
Uniqueness
Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
109276-10-0 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-phenylbicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C13H14O/c14-13(11-4-2-1-3-5-11)9-10-6-7-12(13)8-10/h1-7,10,12,14H,8-9H2 |
Clé InChI |
FKVIKTMLTIPULX-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
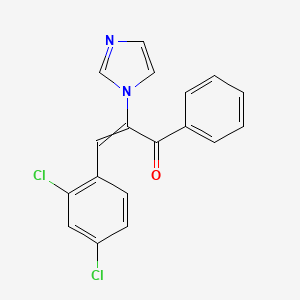
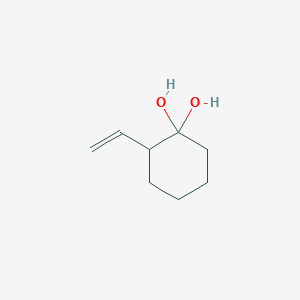
![2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine](/img/structure/B14321840.png)
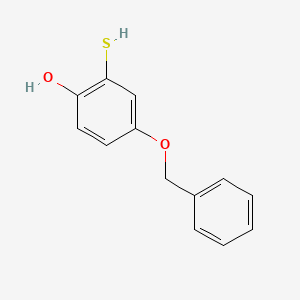
![N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide](/img/structure/B14321850.png)
![2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate](/img/structure/B14321854.png)
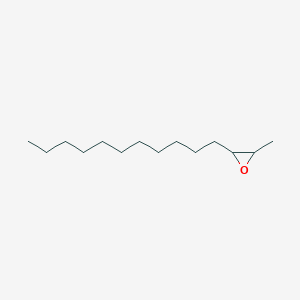
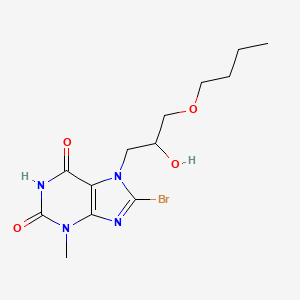
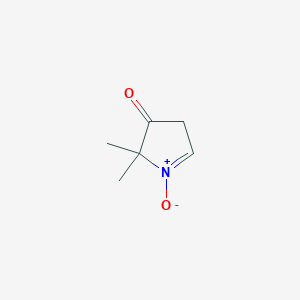
![2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole](/img/structure/B14321866.png)

